molecular formula C18H15N5O3 B2441897 2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide CAS No. 2034271-88-8

2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide

Cat. No.: B2441897
CAS No.: 2034271-88-8
M. Wt: 349.35
InChI Key: CCBIDIRLGPEFHW-UHFFFAOYSA-N
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Description

2-Hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide is a synthetic organic compound. It is noted for its unique structure, combining elements of quinoline, pyrrole, and oxadiazole, which impart distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide involves multistep organic synthesis:

  • Synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde: : Starting from pyrrole, a formylation reaction using Vilsmeier reagent (DMF-POCl3) is employed to introduce the formyl group.

  • Formation of 1,2,4-oxadiazole ring: : The intermediate 1-methyl-1H-pyrrole-2-carbaldehyde undergoes cyclization with amidoxime to form the 1,2,4-oxadiazole ring.

  • Quinoline carboxamide synthesis: : 4-Chloroquinoline is converted to 4-quinolinecarboxylic acid, then amidated to form the desired carboxamide.

  • Final coupling step: : The quinoline carboxamide is coupled with the oxadiazole derivative using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For large-scale production, each reaction step is optimized:

  • Solvent selection: : Use of high-purity solvents like dichloromethane and methanol to ensure reaction efficiency and product purity.

  • Catalysts and reagents: : High-performance catalysts and reagents that increase yield and selectivity.

  • Purification: : Advanced purification techniques like crystallization and chromatography to achieve high-purity final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation at the pyrrole ring under conditions using agents like hydrogen peroxide.

  • Reduction: : The quinoline ring is reducible under catalytic hydrogenation to form tetrahydroquinoline derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions primarily at the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or mCPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Nucleophiles such as amines or thiols in the presence of bases like triethylamine (TEA).

Major Products

  • Oxidation products: : Hydroxylated derivatives.

  • Reduction products: : Tetrahydroquinoline derivatives.

  • Substitution products: : Amine- or thiol-substituted quinoline derivatives.

Scientific Research Applications

2-Hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide has applications across various fields:

  • Chemistry: : Used as a precursor for complex organic synthesis and catalysis.

  • Biology: : Studied for its potential interaction with biological macromolecules and as a probe for biochemical pathways.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials, such as polymers with specific functionalities.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : It may interact with enzymes, receptors, or DNA, modulating their activities.

  • Pathways: : In biochemical assays, it has been shown to inhibit specific enzymes or interfere with cellular signaling pathways, leading to altered cell functions.

Comparison with Similar Compounds

2-Hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide is unique compared to other similar compounds due to its integrated heterocyclic systems:

  • Similar Compounds

    • 2-Hydroxyquinoline: : Lacks the oxadiazole and pyrrole moieties.

    • 1,2,4-Oxadiazole derivatives: : Do not include the quinoline or pyrrole components.

    • Pyrrole derivatives: : Miss the quinoline and oxadiazole rings.

This uniqueness offers a distinct combination of chemical properties and biological activities, making it a compound of interest for various scientific explorations.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-23-8-4-7-14(23)17-21-16(26-22-17)10-19-18(25)12-9-15(24)20-13-6-3-2-5-11(12)13/h2-9H,10H2,1H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBIDIRLGPEFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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